molecular formula C17H17NO B5596533 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline

2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5596533
M. Wt: 251.32 g/mol
InChI Key: OOGINKZYSDTICN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline and related derivatives can be achieved through various synthetic routes. Traditional methods include the Pictet-Spengler and Bischler-Nepieralski reactions. Recent approaches have expanded to include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction, providing diverse pathways for generating these compounds (Kotha, Deodhar, & Khedkar, 2014). Additionally, the alkylation of phenylalanine-derived precursors has been used to synthesize tetrahydroisoquinolines, further illustrating the versatility in synthetic methodologies available for these compounds (Huber & Seebach, 1987).

Molecular Structure Analysis

The molecular structure of 2-(phenylacetyl)-1,2,3,4-tetrahydroisoquinoline derivatives plays a crucial role in their biological activity. The introduction of various substituents and modifications to the tetrahydroisoquinoline core can significantly impact the binding affinity and selectivity for target receptors, as seen in studies focusing on their antinociceptive properties (Vecchietti et al., 1992).

Chemical Reactions and Properties

These compounds participate in a range of chemical reactions that highlight their versatility. For example, their ability to undergo diastereoselective alkylation, cyclization using lead tetraacetate, and synthesis of deuterated analogs showcases the chemical diversity and utility of the tetrahydroisoquinoline scaffold in synthetic chemistry (Meese & Ebner, 1988).

Scientific Research Applications

Synthesis and Medicinal Importance

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a structurally constrained analog of phenylalanine. The Tic unit is crucial in several peptide-based drugs and biologically active compounds. This compound's synthesis methods, including traditional and recent approaches, have been extensively studied, underlining its medicinal significance (Kotha, Deodhar, & Khedkar, 2014).

Catalytic Asymmetric Synthesis

Tetrahydroisoquinoline is a "privileged scaffold" in natural products, and C1-chiral tetrahydroisoquinolines display a wide range of bioactivities. Novel catalytic stereoselective strategies for synthesizing tetrahydroisoquinoline and dihydroisoquinoline scaffolds have emerged, showing its application in total synthesis of alkaloid natural products (Liu et al., 2015).

Anticancer Research

The tetrahydroisoquinoline moiety, found in biologically active molecules, is explored as a potential pharmaceutical agent. Its derivatives have shown anticancer properties, highlighting its role in the discovery of novel anticancer drugs (Redda, Gangapuram, & Ardley, 2010).

Biological Significance and Brain Health

Tetrahydroisoquinolines like 1-methyl-1,2,3,4-tetrahydroisoquinoline are considered potential endogenous anti-parkinsonism agents. Their presence and alterations in the brain have been studied, contributing to our understanding of neurological disorders (Niwa et al., 1987).

Development of Novel Synthesis Methods

Innovative synthesis methods for tetrahydroisoquinoline derivatives have been developed. These methods focus on the efficient and scalable production of these compounds, which are vital in medicinal chemistry (Ulysse et al., 2010).

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(12-14-6-2-1-3-7-14)18-11-10-15-8-4-5-9-16(15)13-18/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGINKZYSDTICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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